L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine
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Overview
Description
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is a synthetic peptide composed of eight amino acids Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Coupling: The activated amino acid is coupled to the amino group of the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. These machines follow the same principles as SPPS but are optimized for efficiency and scalability. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like threonine and leucine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), performic acid.
Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.
Scientific Research Applications
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.
Molecular Biology: Utilized in studies of enzyme-substrate interactions and signal transduction pathways.
Industry: Employed in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as inhibiting an enzyme or activating a receptor.
Comparison with Similar Compounds
Similar Compounds
- L-Leucyl-L-threonyl-L-seryl-L-prolyl-L-leucyl-L-asparaginyl-L-isoleucyl-L-histidyl-L-asparaginylglycyl-L-glutaminyl-L-lysyl
- Glycyl-L-tryptophyl-L-threonyl-L-leucyl-L-asparaginyl-L-seryl-L-alanylglycyl-L-tyrosyl-L-leucyl-L-leucylglycyl-L-prolyl-D-arginyl-L-prolyl-L-lysyl-L-prolyl-L-glutaminyl-L-glutaminyl-D-tryptophyl-L-phenylalanyl-D-tryptophyl-L-leucyl-L-leucinamide
Uniqueness
L-Threonyl-L-leucyl-L-asparaginyl-L-prolyl-L-threonyl-L-isoleucyl-L-alanine: is unique due to its specific sequence and the presence of multiple threonine residues, which can influence its structural and functional properties. This peptide’s unique sequence allows it to interact with specific molecular targets, making it valuable for targeted research applications.
Properties
CAS No. |
193140-66-8 |
---|---|
Molecular Formula |
C32H56N8O11 |
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C32H56N8O11/c1-8-15(4)24(29(47)35-16(5)32(50)51)38-30(48)25(18(7)42)39-27(45)21-10-9-11-40(21)31(49)20(13-22(33)43)37-26(44)19(12-14(2)3)36-28(46)23(34)17(6)41/h14-21,23-25,41-42H,8-13,34H2,1-7H3,(H2,33,43)(H,35,47)(H,36,46)(H,37,44)(H,38,48)(H,39,45)(H,50,51)/t15-,16-,17+,18+,19-,20-,21-,23-,24-,25-/m0/s1 |
InChI Key |
SZCCLXFDWQPSTD-ANXAPMGHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(C(C)O)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
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